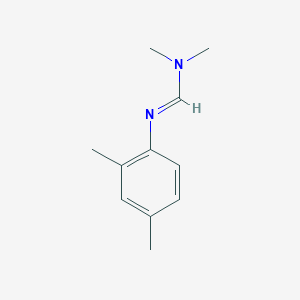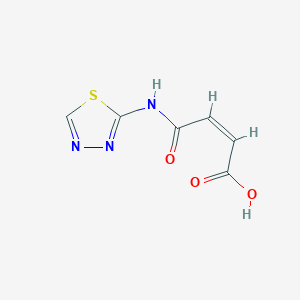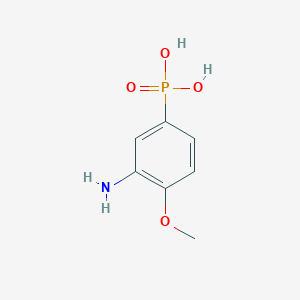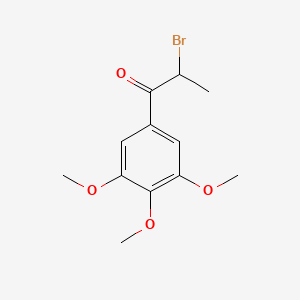![molecular formula C23H30N2 B14656061 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine CAS No. 40498-89-3](/img/structure/B14656061.png)
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine is a complex organic compound with a unique structure that includes a decahydropyrido[1,2-a][1,4]diazepine core substituted with a 2,2-diphenylethyl group. This compound is part of the diazepine family, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via the Bischler-Napieralski reaction, starting from the corresponding amides . This reaction typically involves methylation with methyl iodide (MeI) followed by reduction with sodium borohydride (NaBH4) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between small molecules and biological targets. In medicine, it has potential therapeutic applications due to its pharmacological properties, such as anxiolytic and anticonvulsant effects .
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to benzodiazepine receptors on the postsynaptic GABA neuron . This interaction increases the permeability of neuronal membranes to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane .
Comparison with Similar Compounds
2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine can be compared with other diazepine derivatives, such as diazepam and clobazam. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and resulting pharmacological profile . Similar compounds include 1,4-benzodiazepines like diazepam and 1,5-diazepines like clobazam .
Properties
CAS No. |
40498-89-3 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C23H30N2/c1-3-10-20(11-4-1)23(21-12-5-2-6-13-21)19-24-15-9-17-25-16-8-7-14-22(25)18-24/h1-6,10-13,22-23H,7-9,14-19H2 |
InChI Key |
DXKAJQPOWLPUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN(CC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)

![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)

![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

